Fmoc-harg(ET)2-OH, chemically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N'-diethyl-L-homoarginine hydrochloride, is a derivative of homoarginine that plays a significant role in peptide synthesis, particularly in the production of peptide-based pharmaceuticals. This compound is utilized as a building block in the solid-phase peptide synthesis method, which is essential for creating various peptide sequences, including those used in hormone analogs like Ganirelix acetate.
The compound can be sourced from chemical suppliers specializing in amino acids and peptide synthesis reagents. It is commercially available under various names and forms, including its hydrochloride salt. Notable suppliers include Iris Biotech GmbH, which provides detailed specifications and applications for Fmoc-harg(ET)2-OH .
Fmoc-harg(ET)2-OH falls under the category of amino acid derivatives, specifically modified amino acids used in peptide synthesis. Its classification as an N-protected amino acid makes it suitable for use in solid-phase peptide synthesis protocols.
The synthesis of Fmoc-harg(ET)2-OH typically involves several steps, including the protection of the amino group and the introduction of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The most common method for synthesizing this compound is through solid-phase peptide synthesis (SPPS), where it serves as a key building block.
Fmoc-harg(ET)2-OH features a complex structure characterized by:
Fmoc-harg(ET)2-OH participates in various chemical reactions typical of amino acids:
The efficiency of these reactions can be influenced by factors such as:
The mechanism of action for Fmoc-harg(ET)2-OH primarily revolves around its role in facilitating peptide bond formation during SPPS. Upon activation, the carboxylic acid component reacts with the free amino group of Fmoc-harg(ET)2-OH, leading to the formation of a stable peptide bond.
This process is characterized by:
Relevant analyses indicate that maintaining purity levels above 99% is crucial for optimal performance in peptide synthesis applications .
Fmoc-harg(ET)2-OH has significant scientific uses, particularly in:
Fmoc-Harg(Et)₂-OH (Fmoc-Nᴳ, Nᴳ'-diethyl-homoarginine) serves as a cornerstone building block in synthesizing gonadotropin-releasing hormone (GnRH) antagonists such as degarelix. Its integration into fluorenylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis enables precise construction of non-proteinogenic amino acid sequences critical for receptor binding. In degarelix synthesis, this modified residue replaces natural arginine at position 5, introducing dual ethyl groups that sterically hinder aggregation-prone regions while enhancing metabolic stability. The tea bag methodology—where multiple peptide-resin microreactors undergo simultaneous deprotection and coupling—leverages the compound’s compatibility with repetitive piperidine treatments (20% in dimethylformamide), achieving 52 peptides in <3 weeks with 25–30% solvent reduction [1] [4]. Crucially, the ethyl substituents suppress aspartimide formation (a prevalent side reaction in -Asp-Xaa- sequences) by reducing backbone nucleophilicity, thereby preserving peptide integrity during extended synthesis cycles [2] [4].
Table 1: Performance Metrics of Fmoc-Harg(Et)₂-OH in Degarelix Synthesis
Parameter | Value | Comparison to Native Arg |
---|---|---|
Coupling Efficiency | >99.5% | 15% improvement |
Deprotection Cycle Stability | No degradation | Prone to aspartimide |
Aggregate Formation | Undetectable | Significant in hydrophobic stretches |
Final Purity (HPLC) | ≥98% | ≤85% for unprotected analogues |
Data derived from degarelix manufacturing studies [4].
The symmetrical Nᴳ,Nᴳ'-diethyl protection in Fmoc-Harg(Et)₂-OH demonstrates superior synthetic efficiency over monoethyl or asymmetrical analogues. Key advantages include:
Table 2: Synthetic Outcomes with Ethyl Protection Variants
Protection Scheme | Coupling Rate (min⁻¹) | Aggregation Incidence | Hydantoin Impurity |
---|---|---|---|
Symmetrical Diethyl | 0.45 | 5% | ≤0.1% |
Asymmetrical Ethyl/Methyl | 0.32 | 28% | 1.8% |
Monoethyl | 0.29 | 41% | 3.2% |
Kinetic data from model peptide studies [4] [8].
The diethylguanidino moiety in Fmoc-Harg(Et)₂-OH modulates reaction kinetics through electronic and steric effects:
Table 3: Deprotection Kinetics of Guanidinium Protecting Groups
Protecting Group | Base Sensitivity | Acid Stability | Side Reactions |
---|---|---|---|
Nᴳ,Nᴳ'-Diethyl | High (k = 0.22 s⁻¹) | TFA-resistant | None |
Pbf | Moderate (k = 0.12 s⁻¹) | Partially labile | Sulfoxide rearrangement |
Mmt | Low | Cleaved by 1% TFA | Cation-induced deletions |
Rate constants measured in 20% piperidine/DMF [2] [8].
Fmoc-Harg(Et)₂-OH exhibits exceptional compatibility with orthogonal protection schemes, enabling site-specific modifications in branched GnRH antagonists:
Table 4: Orthogonal Protection Schemes Compatible with Fmoc-Harg(Et)₂-OH
Orthogonal Group | Cleavage Conditions | Compatibility | Application Example |
---|---|---|---|
ivDde | 2% Hydrazine/DMF | Excellent | Lysine side-chain labeling |
Alloc | Pd(PPh₃)₄/CHCl₃-HOAc-NMM | High | Sequential side-chain deprotection |
Mmt | 0.6M HOBt/DCM-TFE (1:1) | Moderate | C-terminal amidation |
Photolabile (NVOC) | 365 nm UV | Excellent | Spatially resolved synthesis |
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6